(Quinolin-2-ylsulfanyl)-acetic acid
Overview
Description
“(Quinolin-2-ylsulfanyl)-acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C11H9NO2S and a molecular weight of 219.26 .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline, also known as 1-azanaphthalene or benzo[b]pyridine, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Its molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
“(Quinolin-2-ylsulfanyl)-acetic acid” has a molecular formula of C11H9NO2S and a molecular weight of 219.26 .Scientific Research Applications
Allosteric HIV-1 Integrase Inhibitors
2-(Quinolin-3-yl)-acetic-acid derivatives target HIV-1 integrase and inhibit viral replication. They act as allosteric integrase inhibitors (ALLINIs), blocking integrase interactions with viral DNA and its cellular cofactor LEDGF, resulting in cooperative inhibition of HIV-1 replication (Kessl et al., 2012).
Plant Growth Stimulation
Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been studied for their role in stimulating rhizogenesis (root formation) in microclonal propagation of plants, particularly in Paulownia clones. Certain derivatives showed high stimulating effects on rhizogenesis in vitro, indicating their potential as growth stimulators in plant propagation (Zavhorodnii et al., 2022).
Antimicrobial and Antiprotozoal Agents
2-(Quinolin-2-ylsulfanyl)-acetamide derivatives have shown promising results as antimicrobial and antiprotozoal agents. They have been identified as dual-targeted inhibitors of aminoacyl-tRNA synthetase in Mycobacterium tuberculosis, displaying inhibitory activity with IC50 values indicating their potential effectiveness (Volynets et al., 2022).
Synthesis of Heterocyclic Compounds
Research has also been conducted on the synthesis of various (quinolin-ylsulfanyl)-substituted acetic and propionic acids and propionitriles, indicating the utility of these compounds in the synthesis of complex heterocyclic structures (Avetisyan et al., 2010).
Anticancer Properties
Quinoline derivatives, including those with (quinolin-2-ylsulfanyl)-acetic acid scaffolding, have been evaluated for their potential as cancer treatment agents. Some derivatives have demonstrated inhibitory action on cancer cell lines, showing potential as therapeutic agents against specific types of cancer (El Rayes et al., 2022).
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research may focus on developing less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
properties
IUPAC Name |
2-quinolin-2-ylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZJGFBFMIWEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328256 | |
Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-2-ylsulfanyl)-acetic acid | |
CAS RN |
56919-56-3 | |
Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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